molecular formula C19H23ClN2O3S B6526141 ethyl 6-benzyl-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1135227-18-7

ethyl 6-benzyl-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B6526141
CAS No.: 1135227-18-7
M. Wt: 394.9 g/mol
InChI Key: PIQDBVHMPFTJKW-UHFFFAOYSA-N
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Description

Ethyl 6-benzyl-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C19H23ClN2O3S and its molecular weight is 394.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.1117915 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 6-benzyl-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. The compound's unique structural features combine a thieno[2,3-c]pyridine core with a benzyl group and an acetamido moiety, which may influence its interaction with biological targets.

PropertyValue
Molecular Formula C₁₇H₁₈N₂O₃S
Molecular Weight 330.4 g/mol
CAS Number 126856-18-6

The biological activity of this compound is hypothesized to involve various mechanisms, including:

  • Inhibition of Protein-Protein Interactions (PPIs): Research suggests that compounds similar to ethyl 6-benzyl-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine can disrupt PPIs involved in oxidative stress pathways. For example, it may inhibit the Nrf2-Keap1 interaction, which is crucial for cellular defense against oxidative damage .
  • Modulation of Enzyme Activity: The compound may interact with specific enzymes or receptors, altering their activity and leading to downstream biological effects. This could involve binding to active sites or allosteric sites on target proteins.

Antioxidant Activity

Studies have indicated that thieno[2,3-c]pyridine derivatives exhibit significant antioxidant properties. Ethyl 6-benzyl-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine compounds have been shown to enhance the cellular defense system against oxidative stress by upregulating antioxidant enzymes through Nrf2 activation .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of thieno[2,3-c]pyridine derivatives suggest that they possess activity against various bacterial strains. The presence of the benzyl and acetamido groups may enhance their interaction with microbial targets.

Case Studies

  • Study on Structural Activity Relationship (SAR):
    A study focusing on SAR revealed that modifications to the thieno[2,3-c]pyridine structure significantly impact biological activity. For instance, variations in substituents at specific positions have been shown to alter potency against oxidative stress-related pathways and microbial targets .
  • In Vitro Testing:
    In vitro assays demonstrated that derivatives of thieno[2,3-c]pyridine exhibit varying degrees of cytotoxicity against cancer cell lines. This suggests potential applications in cancer therapeutics where modulation of cell survival pathways is critical.

Properties

IUPAC Name

ethyl 2-acetamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S.ClH/c1-3-24-19(23)17-15-9-10-21(11-14-7-5-4-6-8-14)12-16(15)25-18(17)20-13(2)22;/h4-8H,3,9-12H2,1-2H3,(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQDBVHMPFTJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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